molecular formula C14H16N2O B5793944 N-[2-(1H-indol-3-yl)ethyl]-2-butenamide

N-[2-(1H-indol-3-yl)ethyl]-2-butenamide

Cat. No.: B5793944
M. Wt: 228.29 g/mol
InChI Key: XFEBMXSPLZMDRS-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-butenamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. AEBSF has been shown to inhibit a variety of serine proteases, including trypsin, chymotrypsin, and thrombin.

Mechanism of Action

N-[2-(1H-indol-3-yl)ethyl]-2-butenamide works by irreversibly inhibiting the active site of serine proteases. It forms a covalent bond with the serine residue in the active site, which prevents the protease from cleaving its substrate. This compound is a suicide inhibitor, meaning that it is cleaved by the protease during the inhibition process, which results in the covalent bond formation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit blood coagulation by inhibiting thrombin, which is a serine protease involved in the blood clotting cascade. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(1H-indol-3-yl)ethyl]-2-butenamide in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases. However, one limitation of using this compound is its irreversible inhibition mechanism, which can make it difficult to study the kinetics of protease activity.

Future Directions

There are several future directions for the use of N-[2-(1H-indol-3-yl)ethyl]-2-butenamide in scientific research. One area of interest is the development of new serine protease inhibitors that are more potent and selective than this compound. Another area of interest is the use of this compound in the development of new therapies for diseases such as cancer and inflammation. Additionally, this compound could be used in the study of proteases involved in viral infections, such as the proteases involved in the replication of SARS-CoV-2.

Synthesis Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-butenamide involves the reaction of 2-butenoyl chloride with 2-(1H-indol-3-yl)ethylamine in the presence of triethylamine. The resulting product is then purified by recrystallization. The yield of this reaction is typically around 80%.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-butenamide has been widely used in scientific research as a serine protease inhibitor. It has been used to study the role of proteases in various biological processes, including blood coagulation, inflammation, and cancer. This compound has also been used to study the structure and function of serine proteases.

Properties

IUPAC Name

(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-5-14(17)15-9-8-11-10-16-13-7-4-3-6-12(11)13/h2-7,10,16H,8-9H2,1H3,(H,15,17)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEBMXSPLZMDRS-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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